molecular formula C13H10N2O3 B11960008 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide

Cat. No.: B11960008
M. Wt: 242.23 g/mol
InChI Key: QKYFQSIHBRLLFU-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide is an organic compound that features a cyano group, a furan ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide typically involves the reaction of 2-furylmethylamine with 2-cyano-3-(2-furyl)acrylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves its interaction with specific molecular targets. The cyano group and furan rings can participate in various biochemical pathways, potentially inhibiting the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(2-furyl)acrylic acid: Similar structure but lacks the N-(2-furylmethyl) group.

    2-Cyano-3-(5-iodo-2-furyl)acrylic acid: Contains an iodine atom on the furan ring.

    Methyl 2-cyano-3-(2-furyl)acrylate: An ester derivative with a similar core structure.

Uniqueness

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide is unique due to the presence of both cyano and acrylamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C13H10N2O3/c14-8-10(7-11-3-1-5-17-11)13(16)15-9-12-4-2-6-18-12/h1-7H,9H2,(H,15,16)/b10-7-

InChI Key

QKYFQSIHBRLLFU-YFHOEESVSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.